

Measuring Binding Affinity Using Flow-Induced Dispersion Analysis (FIDA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fidas-3

Cat. No.: B8104071

[Get Quote](#)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise measurement of binding affinity, typically expressed as the dissociation constant (K_D), is fundamental to understanding molecular interactions in biological systems. It is a critical parameter in drug discovery, diagnostics, and basic research for evaluating the strength of interactions between proteins, small molecules, nucleic acids, and other biomolecules. Flow-Induced Dispersion Analysis (FIDA) is an advanced, immobilization-free technology that quantifies binding affinity directly in solution.^{[1][2]} This method preserves the native state of molecules, avoiding potential artifacts that can arise from surface-based techniques like SPR.^{[1][3]} FIDA is highly sensitive, requires minimal sample consumption, and is applicable to a wide range of molecular interactions, from weak millimolar to strong picomolar affinities.^{[1][3]}

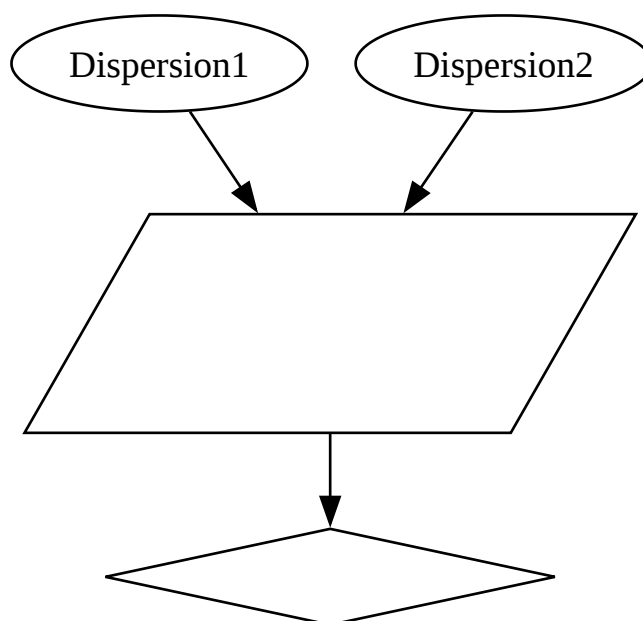
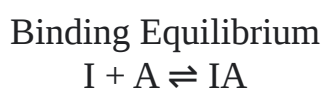
This document provides a detailed protocol for determining the binding affinity of a biomolecular interaction using the FIDA platform.

Principle of the Assay

Flow-Induced Dispersion Analysis is based on the principles of Taylor Dispersion Analysis (TDA).^{[2][4][5]} The core of the technique is the measurement of the hydrodynamic radius (R_h), or the effective size, of a molecule in solution.^{[3][6]}

The process involves introducing a very small plug of a fluorescently labeled or intrinsically fluorescent molecule (the "indicator") into a capillary filled with a buffer containing the binding partner (the "analyte").^{[2][3][5]} A pressure-driven laminar flow mobilizes the sample through the capillary.^[7] As the indicator plug travels, it disperses. The degree of this dispersion is directly related to the molecule's diffusion coefficient, from which the R_h is calculated using the Stokes-Einstein equation.^[6]

When the indicator binds to the analyte, the resulting complex is larger than the indicator alone. This increase in size leads to slower diffusion and, consequently, a greater degree of dispersion.^{[6][7]} By titrating the analyte across a range of concentrations while keeping the indicator concentration constant, a binding curve is generated by plotting the apparent R_h against the analyte concentration.^{[3][8]} This curve can then be fitted with a 1:1 binding model (or other models) to accurately determine the dissociation constant (K_D).^{[3][9]}



[Click to download full resolution via product page](#)

Materials and Reagents

- Instrumentation: Fida 1 or Fida Neo instrument (Fidabio).
- Capillaries: Standard fused-silica capillaries (e.g., 75 μm inner diameter, ~100 cm total length).^[10]

- Reagents:
 - Indicator: Fluorescently labeled or intrinsically fluorescent molecule (e.g., protein, antibody).
 - Analyte: Binding partner of interest.
 - Assay Buffer: Buffer in which the binding interaction is optimal (e.g., PBS, HEPES, Tris). It is critical that the indicator and analyte are diluted in the identical buffer to prevent baseline artifacts.
 - Capillary Coating Reagent (Optional): To minimize adsorption of molecules to the capillary wall (e.g., Fidabio High Sensitivity (HS) reagent).[10]
 - Detergent (Optional): A non-denaturing detergent such as Polysorbate 20 (Tween-20) or Pluronic F-127 can be included in the assay buffer at low concentrations (e.g., 0.01-0.05%) to further reduce non-specific binding.
- Consumables: Autosampler vials, pipette tips.

Experimental Protocols

This section outlines the primary steps for a binding affinity experiment. Two common experimental setups are the Capillary Mix (Cap-mix) and Premix methods.[11][12] The Cap-mix method is often preferred for its lower sample consumption, as mixing occurs within the capillary.[11][12]

Sample Preparation

- Buffer Preparation: Prepare a sufficient quantity of the final assay buffer. Ensure all components are fully dissolved and the buffer is filtered (0.22 μ m) and degassed.
- Indicator Solution: Prepare a stock solution of the indicator. Dilute it in the final assay buffer to a fixed working concentration. A typical concentration is between 10-20 nM, but this should be optimized to give a strong signal-to-noise ratio.[13]
- Analyte Titration Series: Prepare a serial dilution of the analyte in the final assay buffer.

- It is recommended to prepare a high-concentration stock (e.g., at least 20-fold the expected K_D).[\[12\]](#)
- Perform a 1:1 or 1:2 serial dilution to create a series of at least 8-12 concentrations. The range should span from at least 10-fold below to 10-fold above the expected K_D to ensure full saturation of the binding curve.
- Include a "zero analyte" control containing only the assay buffer.

Instrument Setup and Method (Capillary Mix Example)

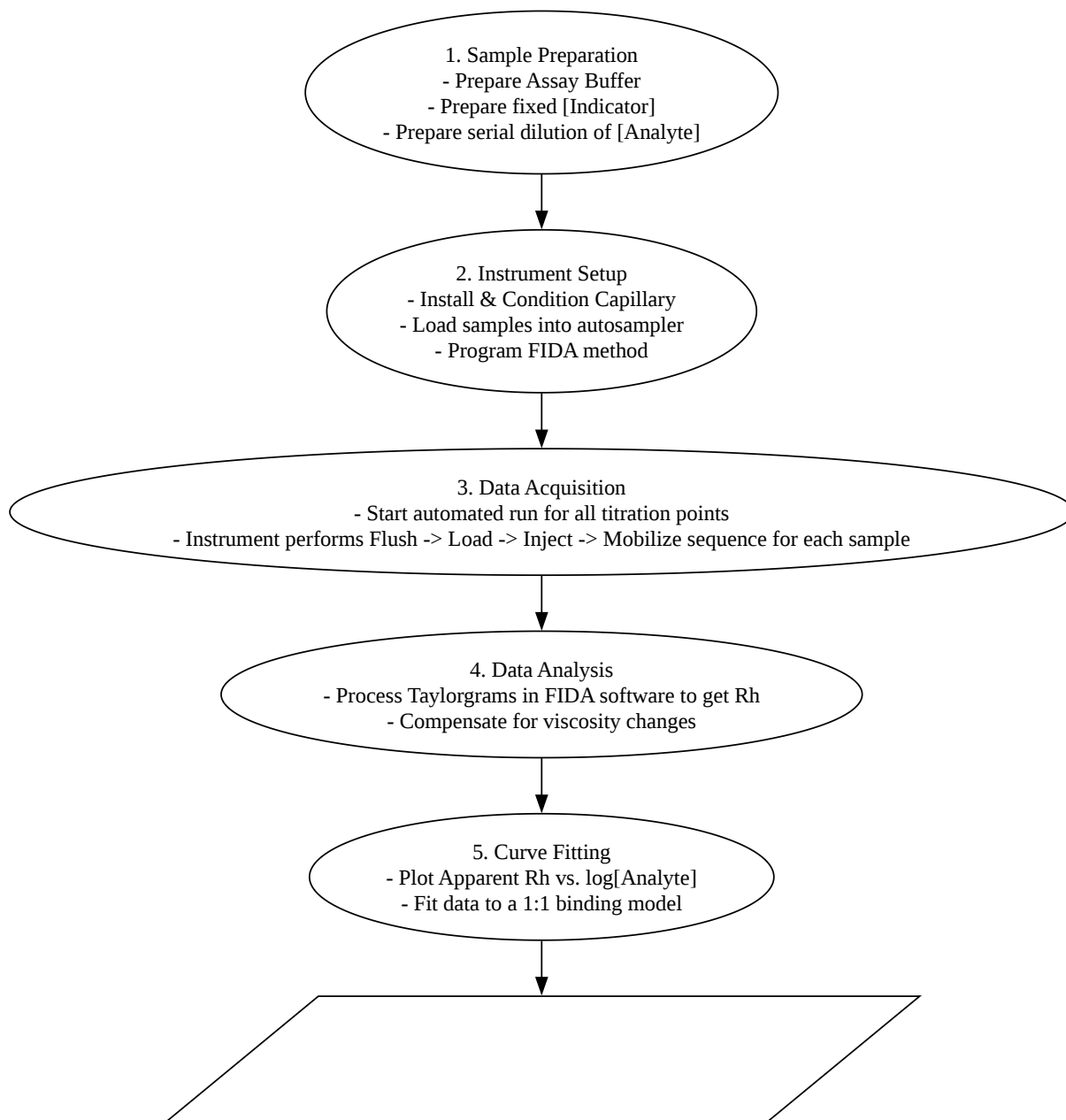
The following is an example of a typical instrument method sequence for a Cap-mix experiment. Parameters may need optimization depending on the specific molecules and instrument model.

- Capillary Conditioning (if required): Before the first run, flush the capillary with the appropriate coating reagent as per the manufacturer's instructions to passivate the surface.
[\[10\]](#)
- Method Programming: Program the instrument autosampler and pressure system with a sequence similar to the one described in Table 1. This sequence is performed for each point in the analyte titration series.

| Step | Action | Pressure (mbar) | Duration (s) | Purpose |
|------|------------------|-----------------|--------------|--|
| 1 | Flush | 3500 | 120 | Cleans the capillary with assay buffer. |
| 2 | Load Analyte | 3500 | 20 | Fills the capillary with the analyte solution for that titration point. [10] |
| 3 | Inject Indicator | 50 | 10 | Introduces a small, precise plug of the indicator solution. [10] |
| 4 | Mobilize & Read | 400 | 180-200 | Applies a lower pressure to mobilize the indicator plug through the analyte solution, allowing for mixing and binding. Data is acquired during this step. [10] |

Table 1: Example of a FIDA instrument method sequence for a single Cap-mix measurement. [\[10\]](#)

Experimental Workflow



[Click to download full resolution via product page](#)

Data Presentation and Analysis

The primary output for each run is a "Taylorgram"—a plot of fluorescence intensity over time. The FIDA software analyzes the peak broadening in the Taylorgram to calculate the apparent R_h .

- **Data Compilation:** The software compiles the calculated apparent R_h for each analyte concentration.
- **Viscosity Compensation:** The software can compensate for changes in viscosity that may occur at high analyte concentrations, ensuring the measured change in R_h is due to binding and not buffer artifacts.
- **Binding Curve Generation:** A binding curve is generated by plotting the apparent R_h (y-axis) versus the log of the analyte concentration (x-axis).
- **Model Fitting:** The data is fitted to a suitable binding model (e.g., a quadratic 1:1 binding equation) to derive the K_D . The equation generally takes the form:

$$R_{app} = R_I + (R_{IA} - R_I) * (([A] + [I] + K_D) - \sqrt{([A] + [I] + K_D)^2 - 4[A][I]}) / (2[I])$$

Where R_{app} is the apparent hydrodynamic radius, R_I is the radius of the free indicator, R_{IA} is the radius of the complex, $[A]$ is the analyte concentration, and $[I]$ is the indicator concentration.^[9]

The results of the analysis provide key quantitative data, which should be summarized clearly.

| Parameter | Description | Example Value |
|---------------------|--|---------------|
| K D | Dissociation Constant | 5.2 nM |
| R h (Indicator) | Hydrodynamic radius of the free indicator | 3.1 nm |
| R h (Complex) | Hydrodynamic radius of the saturated complex | 4.5 nm |
| $\Delta R h$ | Change in hydrodynamic radius upon binding | 1.4 nm |
| Indicator Conc. | Fixed concentration of the indicator used | 20 nM |
| Analyte Conc. Range | Titration range of the analyte used | 0.1 - 1000 nM |

Table 2: Example summary of quantitative data obtained from a FIDA binding affinity experiment.

Conclusion

Flow-Induced Dispersion Analysis provides a robust, in-solution method for the accurate determination of biomolecular binding affinity. By directly measuring the change in molecular size upon complex formation, FIDA delivers absolute K D values with minimal sample consumption and without the need for surface immobilization. The detailed protocol and workflow provided herein serve as a comprehensive guide for researchers aiming to characterize molecular interactions with high precision and biological relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High-Precision Protein Binding Affinity Measurement with FIDA Technology | Fidabio [fidabio.com]
- 2. Flow-induced dispersion analysis - Wikipedia [en.wikipedia.org]
- 3. Fidabio [fidabio.com]
- 4. Flow-Induced Dispersion Analysis (FIDA) for Protein Quantification and Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. Flow induced dispersion analysis rapidly quantifies proteins in human plasma samples - Analyst (RSC Publishing) DOI:10.1039/C5AN00697J [pubs.rsc.org]
- 6. Fidabio [fidabio.com]
- 7. FIDA: Flow Induced Dispersion Analysis - Molecular Interactions with no buffer constraints [fidabio.com]
- 8. Fidabio [fidabio.com]
- 9. Fidabio [fidabio.com]
- 10. Immobilization-Free Binding and Affinity Characterization of Higher Order Bispecific Antibody Complexes Using Size-Based Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fidabio Staging [fidabio-staging.webflow.io]
- 12. Fidabio [fidabio.com]
- 13. 7226015.fs1.hubspotusercontent-na1.net [7226015.fs1.hubspotusercontent-na1.net]
- To cite this document: BenchChem. [Measuring Binding Affinity Using Flow-Induced Dispersion Analysis (FIDA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104071#how-to-measure-binding-affinity-using-fidas-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com